MFCD06641578
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Overview
Description
The compound 5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one (MFCD06641578) is a synthetic organic molecule with the molecular formula C22H23NO3 It is characterized by a chromenone core structure with a phenyl group and an azepane ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the chromenone intermediate.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the chromenone core or the azepane ring.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the chromenone core or the phenyl ring.
Scientific Research Applications
5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(piperidin-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one
- 5-(morpholin-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one
Uniqueness
5-(azepan-1-ylmethyl)-6-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
IUPAC Name |
5-(azepan-1-ylmethyl)-6-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-18-10-11-20-22(17(18)15-23-12-6-1-2-7-13-23)19(25)14-21(26-20)16-8-4-3-5-9-16/h3-5,8-11,14,24H,1-2,6-7,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMOWZJULPUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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